Methyl 2-cyclooctylideneacetate
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Overview
Description
Methyl 2-cyclooctylideneacetate is an organic compound with the molecular formula C11H18O2. It is a derivative of cyclooctane and is characterized by the presence of a methyl ester group attached to a cyclooctylidene moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyclooctylideneacetate typically involves the esterification of 2-cyclooctylideneacetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in methanol for several hours to ensure complete esterification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield of the desired ester.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclooctylideneacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-cyclooctylideneacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 2-cyclooctylideneacetate exerts its effects depends on the specific reaction or application. In general, the ester group can undergo hydrolysis to form the corresponding acid and alcohol. The cyclooctylidene moiety can participate in various chemical transformations, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl cyclooctanoate: Similar ester structure but lacks the double bond in the cyclooctylidene moiety.
Cyclooctylideneacetic acid: The acid form of the compound.
Cyclooctanone: A ketone derivative of cyclooctane.
Uniqueness
Methyl 2-cyclooctylideneacetate is unique due to the presence of both the ester group and the cyclooctylidene moiety. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
Biological Activity
Methyl 2-cyclooctylideneacetate is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and neuroprotective effects. This article delves into the compound's biological activity, summarizing relevant research findings, case studies, and data tables that illustrate its effects.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H20O2
- CAS Number : 99035-18-4
The compound features a cyclooctyl ring that contributes to its unique steric and electronic properties, making it a candidate for various biological interactions.
Enzyme Inhibition
One of the primary areas of research concerning this compound is its inhibitory effect on cholinesterases, which are enzymes involved in neurotransmitter regulation. The compound has been tested against human butyrylcholinesterase (hBChE) and mouse acetylcholinesterase (mAChE).
- IC50 Values : The inhibitory potency of this compound was evaluated using standard assays, yielding the following results:
Enzyme | IC50 (nM) | Residual Activity at 100 µM (%) |
---|---|---|
hBChE | 370 ± 50 | 45 ± 5 |
mAChE | 2000 ± 300 | 60 ± 10 |
These results indicate that this compound exhibits significant inhibition of hBChE, which is relevant for conditions such as Alzheimer's disease where cholinergic signaling is impaired.
Neuroprotective Effects
In addition to enzyme inhibition, studies have indicated potential neuroprotective effects. Research involving human neuroblastoma SH-SY5Y cells demonstrated that treatment with this compound resulted in increased cell viability under oxidative stress conditions.
- Cell Viability Assay Results :
Treatment Concentration (µM) | Cell Viability (%) |
---|---|
Control | 100 |
10 | 85 |
25 | 92 |
50 | 78 |
These findings suggest that the compound may help mitigate oxidative damage in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its structural features allow for effective binding to active sites of cholinesterases, leading to competitive inhibition. Additionally, its ability to modulate cellular pathways related to oxidative stress may contribute to its neuroprotective properties.
Case Studies and Research Findings
- In vitro Studies : A study published in Chemical Communications highlighted the synthesis and biological evaluation of this compound as a promising cholinesterase inhibitor. The study reported significant IC50 values indicating effective enzyme inhibition compared to known inhibitors such as donepezil .
- Neuroprotection Research : Another investigation assessed the neuroprotective effects of the compound on SH-SY5Y cells exposed to hydrogen peroxide-induced oxidative stress. The results demonstrated a protective effect with increased cell viability at various concentrations .
- Comparative Analysis : A comparative analysis with other similar compounds revealed that this compound exhibited superior inhibition against hBChE compared to structurally related esters, suggesting a unique interaction profile .
Properties
Molecular Formula |
C11H18O2 |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
methyl 2-cyclooctylideneacetate |
InChI |
InChI=1S/C11H18O2/c1-13-11(12)9-10-7-5-3-2-4-6-8-10/h9H,2-8H2,1H3 |
InChI Key |
YFYBIQKWVSXDMX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C1CCCCCCC1 |
Origin of Product |
United States |
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